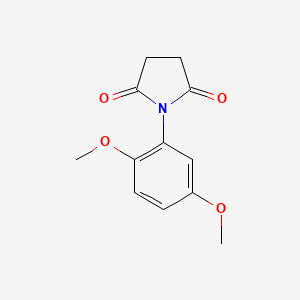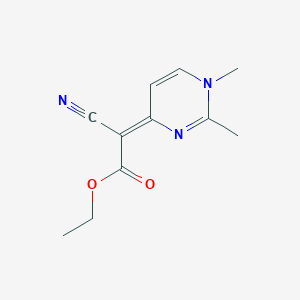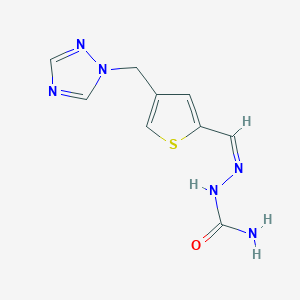![molecular formula C21H22N2O3 B5817161 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide, commonly known as DIMEB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
DIMEB has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties by inhibiting the growth of cancer cells and inducing cell death. DIMEB has also been found to have neuroprotective effects by preventing the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease, and by reducing the oxidative stress that contributes to Parkinson's disease.
Wirkmechanismus
DIMEB acts by binding to specific proteins and enzymes in the body, including tubulin and acetylcholinesterase. It inhibits the activity of these proteins, which leads to the observed pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that DIMEB has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic properties. It has been found to reduce the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. DIMEB has also been shown to inhibit the formation of new blood vessels, which is important in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIMEB in lab experiments is its high potency, which allows for the use of lower concentrations in studies. However, its limited solubility in water can make it difficult to administer in certain experiments. Additionally, its potential toxicity and lack of information regarding its long-term effects require further investigation.
Zukünftige Richtungen
There are several potential future directions for research on DIMEB. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosages and administration methods for these diseases. Another area of research is the development of DIMEB analogs with improved solubility and pharmacological properties. Additionally, the potential use of DIMEB in combination with other drugs in cancer treatment is an area of interest for future studies.
In conclusion, DIMEB is a promising chemical compound with potential pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DIMEB as a therapeutic agent.
Synthesemethoden
DIMEB can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with thionyl chloride, followed by reaction with 2-ethylphenylamine and 3-methoxybenzyl chloride. The final product is obtained through purification and recrystallization.
Eigenschaften
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-16-8-5-6-11-20(16)22-21(24)17-9-7-10-18(12-17)25-13-19-14(2)23-26-15(19)3/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYDGRGVFYMEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5817125.png)
![ethyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5817139.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)




![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)
